molecular formula C14H9Cl2N3O4 B15042671 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide

Cat. No.: B15042671
M. Wt: 354.1 g/mol
InChI Key: AOHRPTVZGQDJDQ-REZTVBANSA-N
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Description

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes two aromatic rings, one of which is substituted with chloro and hydroxy groups, while the other is substituted with a nitro group.

Preparation Methods

The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide typically involves a condensation reaction between 3,5-dichlorosalicylaldehyde and 2-nitrobenzohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects .

Comparison with Similar Compounds

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-nitrobenzohydrazide can be compared with other hydrazone derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C14H9Cl2N3O4

Molecular Weight

354.1 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C14H9Cl2N3O4/c15-9-5-8(13(20)11(16)6-9)7-17-18-14(21)10-3-1-2-4-12(10)19(22)23/h1-7,20H,(H,18,21)/b17-7+

InChI Key

AOHRPTVZGQDJDQ-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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